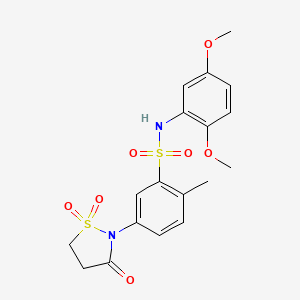

N-(2,5-dimethoxyphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Description

N-(2,5-dimethoxyphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a 2,5-dimethoxyphenyl group and a 3-oxoisothiazolidin-2-yl moiety. Sulfonamides are pharmacologically significant due to their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The isothiazolidinone ring in this compound, with its 1,1-dioxide configuration, introduces unique electronic and steric properties that may influence binding affinity and metabolic stability. Structural characterization of such compounds often employs crystallographic tools like SHELX and visualization software such as ORTEP-3 .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S2/c1-12-4-5-13(20-18(21)8-9-28(20,22)23)10-17(12)29(24,25)19-15-11-14(26-2)6-7-16(15)27-3/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBAHAQZDMNMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a thiazolidinone ring, which is known for its diverse biological properties. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₂O₅S |

| Molecular Weight | 378.47 g/mol |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, including adrenergic receptors, which are implicated in metabolic regulation and cardiovascular functions.

- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For example:

- In vitro studies demonstrated significant activity against Gram-positive bacteria and fungi.

Anticancer Properties

Research highlights its potential as an anticancer agent:

- Case Study : A study evaluated the effects of the compound on human breast cancer cells (MCF-7), showing a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

- Mechanism : It is hypothesized to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies

Several studies have explored the biological activity of related compounds:

- β3-Adrenergic Receptor Agonists : Compounds structurally related to this compound have been studied for their role in obesity management through β3-adrenoceptor activation .

- Synthesis and Biological Evaluation : A synthesis route for related sulfonamides was developed that showed promising results in inhibiting specific cancer cell lines .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a compound of interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Despite the lack of extensive literature specifically addressing this compound, we can explore its structural components, related compounds, and potential applications based on available data.

Structural Components

- Sulfonamide Group : Known for its antibacterial properties.

- Isothiazolidinone Ring : Often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

- Methoxy Substituents : These can enhance lipophilicity and bioavailability.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Sulfonamides are widely recognized for their antibacterial properties, and the inclusion of an isothiazolidinone could provide additional therapeutic benefits. Research into similar compounds has shown promise in treating bacterial infections and other diseases.

Antimicrobial Activity

Studies have demonstrated that compounds containing isothiazolidinone structures exhibit significant antimicrobial activity. For instance, derivatives of isothiazolidinones have been reported to inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties.

Anti-inflammatory Properties

Compounds with sulfonamide groups have been investigated for their anti-inflammatory effects. The integration of methoxy groups may further enhance these properties by modulating inflammatory pathways.

Potential in Cancer Therapy

Research into related sulfonamide compounds has indicated potential applications in cancer treatment due to their ability to interfere with cellular processes involved in tumor growth. The unique structure of this compound may offer new avenues for anticancer drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares structural motifs with other sulfonamide and heterocyclic derivatives. Key comparisons include:

Table 1: Structural Comparison with Analogs

Key Observations :

- The target compound’s isothiazolidinone ring differs from the trioxo-thiazolidine in by the absence of a methyl group and the presence of a ketone oxygen. This may reduce steric hindrance compared to the bulkier trioxo derivative.

Electronic and Steric Effects

- Methoxy Substitution : The 2,5-dimethoxy groups on the phenyl ring enhance electron-donating effects, which may increase lipophilicity compared to the single methoxy group in .

- Sulfonamide vs. Urea Linkers : Sulfonamides generally exhibit stronger acidity (pKa ~10) than ureas, influencing solubility and membrane permeability.

Crystallographic and Computational Insights

Crystallographic data for such compounds are often refined using SHELXL , while WinGX aids in small-molecule structure analysis. The target compound’s planar benzenesulfonamide core likely adopts a conformation distinct from the twisted urea-thiazole systems in , as inferred from ORTEP-3 modeling .

Research Findings and Limitations

- Biological Activity: While specific data for the target compound are unavailable, sulfonamides with isothiazolidinone moieties are reported to inhibit carbonic anhydrases and proteases. The trioxo-thiazolidine analog may exhibit enhanced metabolic stability due to its fully oxidized sulfur center.

- Synthetic Challenges: The isothiazolidinone ring’s synthesis requires precise control of oxidation states, contrasting with the straightforward preparation of urea-linked thiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.